molecular formula C20H18N6OS3 B2911851 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892416-61-4

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2911851
CAS No.: 892416-61-4
M. Wt: 454.59
InChI Key: SAGOYMRCQQYZAG-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 plays a crucial role in cell cycle progression, genome stability, and microtubule regulation, making it a target of significant interest in oncology. Research demonstrates that this compound induces mitotic cell death and growth inhibition in various cancer cell lines, including breast cancer models . Beyond oncology, SIRT2 inhibition is being investigated in the context of neurodegenerative diseases, such as Parkinson's disease, where modulation of α-synuclein aggregation is a key therapeutic strategy . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex physiological and pathological functions of SIRT2, enabling studies on epigenetic regulation, metabolic pathways, and age-related diseases. Its mechanism involves binding to the catalytic domain of SIRT2, effectively blocking the deacetylation of substrate proteins like α-tubulin, which leads to disrupted microtubule dynamics and impaired cell division. This makes it an essential tool for validating SIRT2 as a therapeutic target and for exploring novel intervention points in multiple disease pathways.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS3/c1-3-16-24-26-20(29-16)22-15(27)11-28-17-10-9-14(23-25-17)18-12(2)21-19(30-18)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGOYMRCQQYZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3} with a molecular weight of 421.6 g/mol. Its structure features a thiadiazole ring and thiazole moieties that are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds related to thiadiazoles have shown effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the ethyl group in the thiadiazole ring is believed to enhance these activities.

Anticancer Activity

The anticancer potential of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetamide has been explored through various studies. Notably, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example:

CompoundCell LineIC50 (μg/mL)Mechanism
1Caco-23.29Induces apoptosis
2A54910Inhibits cell proliferation
3MCF70.28DNA fragmentation

These findings suggest that the compound may induce apoptosis and inhibit cell growth through mechanisms involving DNA fragmentation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Many studies have shown that these compounds can trigger programmed cell death in tumor cells.
  • Antibacterial Mechanisms : The presence of sulfur in the structure may contribute to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Molecules examined various thiadiazole derivatives for their anticancer properties. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, highlighting its potential as a novel anticancer agent .

Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy against resistant strains. The study found that certain derivatives of N-(5-Ethyl-1,3,4-thiadiazol-2-y) exhibited broad-spectrum activity against drug-resistant fungi and bacteria, suggesting their potential utility in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Compounds like 2-amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles () replace the thiadiazole core with an oxadiazole. Synthesis routes for these analogs involve semicarbazide hydrochloride and benzaldehyde, differing from thiadiazole-based methods .

Triazole-Thiol Derivatives

S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () feature a triazole core instead of thiadiazole. Triazoles offer additional hydrogen-bonding sites, which may enhance solubility but reduce lipophilicity (lower LogP) compared to thiadiazoles. For example, N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides exhibit LogP values ~2.5–3.0, similar to the main compound’s inferred LogP (~3.09) .

Substituent Modifications

Thiadiazole-Acetamide Derivatives

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE and N-(5-SULFAMOYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE () share the thiadiazole-acetamide backbone but lack the pyridazine-thiazole extension. The ethyl group in the main compound may enhance lipophilicity compared to methyl or sulfamoyl substituents, influencing membrane permeability .

Indole-Substituted Oxadiazole Analogs

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the pyridazine-thiazole moiety with an indole group. Indole’s aromaticity and hydrogen-bonding capacity (PSA ~137.67) mimic the phenyl-thiazole in the main compound, but the oxadiazole core reduces metabolic stability compared to thiadiazoles .

Pharmacokinetic and Physicochemical Properties

The table below summarizes key parameters for the main compound and analogs:

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Structural Features
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE Not Provided Inferred ~450 ~3.09 ~137.67 Thiadiazole, pyridazine, thiazole, sulfanyl
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () C12H14N4O3S2 326.40 3.086 137.67 Thiadiazole, sulfamoyl, acetamide
2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () C13H12N4O2S 296.32 ~2.8 ~110 Oxadiazole, indole, sulfanyl
N'-substituted triazole-thioacetohydrazides () Varies ~280–320 2.5–3.0 ~90–110 Triazole, thiophene, hydrazide

Key Observations :

  • The main compound’s higher inferred molecular weight (~450) and PSA (~137.67 Ų) suggest lower oral bioavailability compared to simpler analogs like N-(4-(N-(5-ethyl-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide .
  • Thiazole and pyridazine substituents may enhance target affinity but increase metabolic complexity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole and pyridazine intermediates. A typical approach involves:

Thiazole formation : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C .

Sulfanyl linkage : Introduce the pyridazine-sulfanyl moiety via nucleophilic substitution, optimizing solvent polarity (e.g., ethanol-DMF mixtures) for recrystallization .

Acetamide coupling : Use stepwise coupling reactions with controlled stoichiometry to minimize byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ spectroscopic techniques (NMR, FTIR) to confirm functional groups (e.g., thiadiazole, thiazole rings). Mass spectrometry and elemental analysis verify molecular weight and purity. X-ray crystallography can resolve stereochemical ambiguities, while HPLC (C18 columns, methanol/water mobile phase) assesses purity ≥95% .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory models (e.g., formalin-induced rat paw edema). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Methodological Answer : Apply factorial design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

FactorRangeOptimal Value
Reaction Temp.20–40°C25°C
Solvent (dioxane:DMF)1:1–3:12:1
Stirring Rate200–600 rpm400 rpm
Use response surface methodology (RSM) to model interactions and predict maxima in yield (85–92%) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Modular substitution : Synthesize analogs with varied substituents (e.g., methyl → ethyl in thiadiazole) and compare bioactivity .
  • Computational docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, EGFR). Correlate docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .
  • QSAR modeling : Apply partial least squares (PLS) regression to link electronic descriptors (HOMO-LUMO gaps) to activity trends .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols, cell lines). Use Bland-Altman plots to assess inter-lab variability. Re-evaluate confounding factors (e.g., solvent DMSO concentration, incubation time) via controlled replication .

Q. What computational tools are suitable for studying this compound’s reactivity and stability?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 can predict reaction pathways (e.g., sulfanyl bond cleavage) and transition states .
  • Molecular dynamics : Simulate degradation in physiological conditions (CHARMM force fields, 310 K, 1 atm) to estimate shelf-life .
  • AI-driven optimization : Train neural networks on synthesis data (e.g., reaction time, yield) to recommend optimal conditions .

Q. How to design in vivo experiments for evaluating anti-cancer efficacy?

  • Methodological Answer :

  • Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) for 21 days. Monitor tumor volume via caliper measurements and validate with PET-CT .
  • Toxicology screening : Assess liver/kidney function (ALT, creatinine levels) and hematological parameters weekly .
  • Pharmacokinetics : Perform LC-MS/MS to measure plasma concentration-time profiles and calculate AUC, t₁/₂ .

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